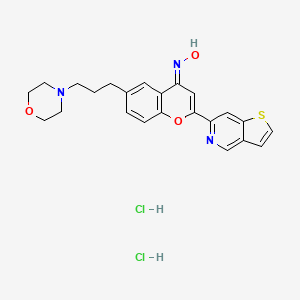

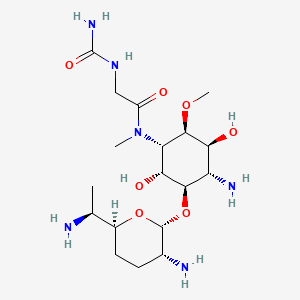

![molecular formula C22H23F2N5O B607594 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone CAS No. 1261113-96-5](/img/structure/B607594.png)

2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone

Overview

Description

Scientific Research Applications

Treatment of Malaria

Ganaplacide is being developed by Novartis for the purpose of treating malaria . It has shown activity against the Plasmodium falciparum and Plasmodium vivax forms of the malaria parasite . It is currently under evaluation in clinical trials .

Combination Therapy for Malaria

Ganaplacide is being studied in combination with lumefantrine solid dispersion formulation (LUM-SDF) for the treatment of uncomplicated Plasmodium falciparum malaria . This combination has shown promising results in phase 2 trials .

Prophylactic Use Against Malaria

Ganaplacide has shown potential for use in prophylaxis against malaria . When administered prophylactically in a sporozoite challenge mouse model, it was completely protective as a single oral dose .

Blocking Malaria Transmission

Ganaplacide has shown potential in blocking the transmission of the malaria parasite . This could be crucial in preventing the spread of malaria in endemic regions .

Treatment of Multidrug-Resistant Malaria

Ganaplacide is being developed to address the lack of new molecules active against malaria parasites . It is particularly important in the context of emerging resistance to current malaria treatments .

Pediatric Malaria Treatment

A Phase 2 study is evaluating the efficacy, safety, and tolerability of Ganaplacide in combination with LUM-SDF in pediatric patients (6 months to < 18 years of age) with uncomplicated P. falciparum malaria .

properties

IUPAC Name |

2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N5O/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPRVECGWBHCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701105307 | |

| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |

CAS RN |

1261113-96-5 | |

| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261113-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganaplacide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261113965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganaplacide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701105307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANAPLACIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VMN9JU7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

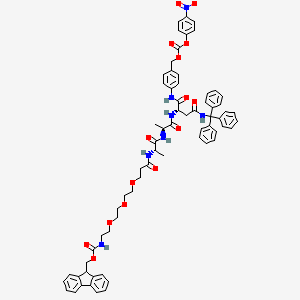

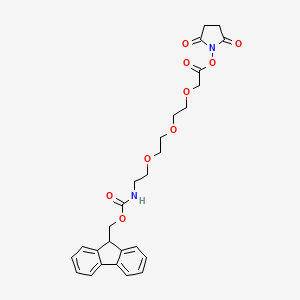

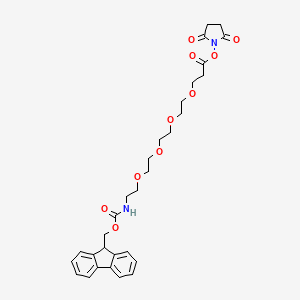

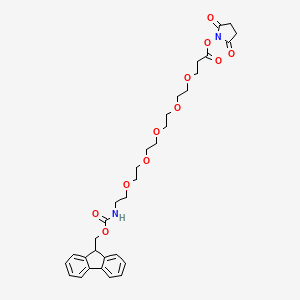

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of ganaplacide?

A1: While the exact target of ganaplacide remains elusive, research suggests it disrupts the Plasmodium falciparum intracellular secretory pathway. [] This interference affects protein trafficking, prevents the formation of new permeation pathways, and leads to the expansion of the endoplasmic reticulum (ER) within the parasite. [, ]

Q2: How does ganaplacide's mechanism differ from other antimalarials?

A2: Unlike conventional antimalarials, ganaplacide's unique mechanism targets the parasite's secretory pathway, providing a novel approach to combatting malaria. [] This distinction makes it effective against multiple life cycle stages of the parasite, including the elusive liver stage, which contributes to its potential for both treatment and prophylaxis. []

Q3: Are there known resistance mechanisms to ganaplacide?

A3: Yes, studies have identified a key resistance gene in Plasmodium falciparum: PfCARL (Plasmodium falciparum cyclic amine resistance locus). [, ] Mutations in this gene are strongly linked to resistance against ganaplacide and other imidazolopiperazines. [, ]

Q4: Does ganaplacide share resistance mechanisms with other antimalarial classes?

A4: Intriguingly, PfCARL mutations also confer resistance to benzimidazolyl piperidines, a structurally distinct class of antimalarials. [] This finding suggests that PfCARL acts as a multidrug-resistance gene, potentially impacting the efficacy of multiple antimalarial classes. [, ]

Q5: What is the pharmacokinetic profile of ganaplacide in humans?

A5: Studies in healthy volunteers show that ganaplacide is orally bioavailable, reaching peak concentrations between 1 and 6 hours after administration. [] Its terminal half-life ranges from 42.5 to 70.7 hours, suggesting potential for once-daily dosing. [, ]

Q6: Does food intake affect ganaplacide absorption?

A6: While food doesn't significantly impact the extent of absorption, it can delay the time to peak concentration and slightly reduce the peak concentration itself. []

Q7: How effective is ganaplacide in treating malaria caused by different Plasmodium species?

A7: Clinical trials show promising activity against both Plasmodium falciparum and Plasmodium vivax malaria. [, ] Notably, ganaplacide demonstrates efficacy against artemisinin-resistant Plasmodium falciparum strains, offering a crucial alternative treatment option. [, ]

Q8: Can ganaplacide prevent malaria infection?

A8: Preclinical studies in a mouse model demonstrate complete protection against malaria infection when ganaplacide is administered prophylactically. [, ] This finding, along with its activity against liver-stage parasites, highlights its potential as a prophylactic agent. []

Q9: Does ganaplacide affect malaria transmission?

A9: Both in vitro and in vivo studies confirm that ganaplacide effectively inhibits Plasmodium gametocytogenesis, significantly reducing parasite transmission to mosquitoes. [, ] This transmission-blocking activity is crucial for malaria control and elimination efforts. []

Q10: What is the molecular formula and weight of ganaplacide?

A10: The molecular formula of ganaplacide is C21H21F2N5O, and its molecular weight is 397.43 g/mol. []

Q11: Are there any specific formulation strategies being explored for ganaplacide?

A11: Research is ongoing to develop stable formulations of ganaplacide with improved solubility and bioavailability. [] One approach involves combining ganaplacide with a solid dispersion formulation of lumefantrine, aiming to enhance its efficacy and delivery. [, ]

Q12: What analytical methods are used to characterize and quantify ganaplacide?

A12: Researchers utilize various analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify ganaplacide and its metabolites in biological samples. [, ] These methods are crucial for understanding the drug's pharmacokinetic properties and for developing sensitive bioanalytical assays.

Q13: What is the current status of ganaplacide in clinical development?

A13: Ganaplacide is currently in Phase II clinical trials, primarily in combination with lumefantrine, for the treatment of uncomplicated malaria. [, , , ] These trials aim to evaluate the efficacy, safety, and optimal dosing regimen of this promising drug combination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.